molecular formula C17H25ClN4O2 B5525182 N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5525182
M. Wt: 352.9 g/mol
InChI Key: MIKYNROPJIJINI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives involves various chemical reactions, starting from basic precursors to complex molecules. For instance, Saeed et al. (2020) reported the synthesis and characterization of antipyrine derivatives, highlighting the importance of specific intermolecular interactions in their formation. Similarly, Ledenyova et al. (2018) described a unique reaction mechanism involving thiourea that could be relevant to the synthesis of similar compounds (Saeed et al., 2020) (Ledenyova et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, such as those studied by Saeed et al. (2020), reveals intricate details about their crystalline formation and the role of hydrogen bonding and π-interactions in their stability. These findings provide a foundation for understanding the molecular architecture of "N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide" and similar compounds (Saeed et al., 2020).

Chemical Reactions and Properties

The compound exhibits a range of chemical reactions and properties, as demonstrated by Xin et al. (2012) in their study on pyrazolo pyrimidine derivatives with antitumor activities. Such reactions are critical for understanding the chemical behavior and potential applications of "N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide" (Xin et al., 2012).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including their solubility, melting points, and crystalline structure, are crucial for practical applications. These properties can be significantly influenced by the compound's molecular structure and intermolecular interactions, as discussed in the studies by Saeed et al. (2020) and others (Saeed et al., 2020).

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with pyrazolopyrimidine frameworks, similar in complexity to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. A novel series of these derivatives demonstrated significant cytotoxicity against cancer cell lines, showcasing their potential as anticancer agents. Additionally, their structure-activity relationships were discussed, highlighting the importance of molecular modifications in enhancing biological activities (Rahmouni et al., 2016).

Antimicrobial Activities

Research into thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety revealed compounds with promising antimicrobial properties. These findings suggest that structural elements similar to the specified compound may contribute to developing new antimicrobial agents, underlining the utility of such compounds in addressing microbial resistance (Gouda et al., 2010).

Antioxidant Properties

The exploration of pyrazolopyridines for their antioxidant activities indicates that compounds bearing structural resemblance to the target molecule could serve as potent antioxidants. This suggests a potential application in combating oxidative stress-related diseases and conditions (El‐Borai et al., 2013).

Heterocyclic Synthesis and Applications

The utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives has been demonstrated, highlighting the importance of such compounds in the development of heterocyclic chemistry. These compounds could have various applications, including as intermediates in organic synthesis or as active pharmaceutical ingredients (Fadda et al., 2012).

Catalytic Applications

The synthesis and use of (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes for asymmetric transfer hydrogenation of ketones suggest potential catalytic applications for similar compounds. These findings indicate that compounds structurally related to the target molecule could be explored for their utility in catalysis, offering a route to more sustainable and efficient chemical transformations (Magubane et al., 2017).

properties

IUPAC Name

N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN4O2/c1-11-16(18)12(2)22(20-11)8-7-19-17(24)13-9-15(23)21(10-13)14-5-3-4-6-14/h13-14H,3-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKYNROPJIJINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2CC(=O)N(C2)C3CCCC3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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